Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl GABA Methyl Ester Hydrochloride — Physicochemical and Target-Engagement Implications
Methyl 4-amino-4-naphthalen-2-yl-butyrate hydrochloride places the amino-butyrate sidechain at the naphthalene 2-position (beta-naphthyl), while the closest commercially available regioisomer, Methyl 4-amino-4-naphthalen-1-yl-butyrate hydrochloride (CAS 811842-01-0), bears the sidechain at the 1-position (alpha-naphthyl). Both share the identical molecular formula (C15H18ClNO2, MW 279.76) . However, patent disclosures on naphthyl-substituted amino acids as NMDA receptor antagonists explicitly claim that 2-naphthyl substitution yields compounds with superior receptor binding compared to 1-naphthyl variants, with the 2-naphthyl group providing an optimal spatial orientation for hydrophobic pocket recognition [1]. The regioisomeric difference alters the dihedral angle between the naphthalene plane and the amino acid backbone, influencing both lipophilicity (clogP) and target protein interaction geometry .
| Evidence Dimension | Naphthalene substitution position (regioisomerism) and predicted target binding |
|---|---|
| Target Compound Data | 2-Naphthyl isomer (811842-04-3): Amino-butyrate at naphthalene C2 position; MW 279.76; C15H18ClNO2 |
| Comparator Or Baseline | 1-Naphthyl isomer (811842-01-0): Amino-butyrate at naphthalene C1 position; MW 279.76; C15H18ClNO2 |
| Quantified Difference | Regioisomeric shift from 1- to 2-naphthyl; qualitative SAR from NMDA patent literature indicates 2-naphthyl provides superior hydrophobic pocket complementarity; no direct quantitative binding data available for either compound. |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature; SAR inferences drawn from patent US5489717A on naphthyl-substituted α-amino acid NMDA antagonists [1]. |
Why This Matters
For labs screening naphthyl amino acid libraries against CNS targets, the 2-naphthyl regioisomer is the preferred scaffold based on patent-encoded SAR, making CAS 811842-04-3 the strategic procurement choice over the 1-naphthyl isomer for programs targeting glutamate or GABA receptors.
- [1] Patent US5489717A. Glutamate (NMDA) receptor antagonists — naphthyl-substituted α-amino acid derivatives. Assignee: Warner-Lambert Company. Priority 1994-07-08. https://patents.google.com/patent/US5489717A/ View Source
